2-Imidazol-1-yl-2-phenylethanamine;dihydrochloride

Description

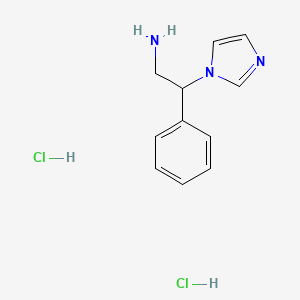

2-Imidazol-1-yl-2-phenylethanamine dihydrochloride (IUPAC: 2-(1H-imidazol-1-yl)-1-phenylethanamine dihydrochloride) is a synthetic organic compound featuring a phenylethanamine backbone substituted with an imidazole ring at the second carbon and two hydrochloride counterions. Its molecular formula is C₁₁H₁₄Cl₂N₃ (free base: C₁₁H₁₂N₃), with a molecular weight of 278.18 g/mol . The compound’s structure combines the aromaticity of phenyl and imidazole groups, making it a versatile intermediate in pharmaceutical and coordination chemistry. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations.

Properties

IUPAC Name |

2-imidazol-1-yl-2-phenylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-11(14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNXJVWMRWVUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Imidazol-1-yl-2-phenylethanamine; dihydrochloride, also known as 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, is a compound characterized by its imidazole ring structure, which contributes significantly to its biological activity. This article explores the compound's pharmacological properties, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Imidazol-1-yl-2-phenylethanamine; dihydrochloride is , with a molecular weight of approximately 260.17 g/mol. The compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various laboratory applications. Its structure includes an imidazole ring and an ethylamine chain, which resembles histamine, a key signaling molecule involved in immune responses and allergic reactions .

Although specific mechanisms of action for this compound are not fully elucidated, the imidazole moiety is known to interact with various biological receptors, including histamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression. Furthermore, the compound may exhibit antioxidant properties, which could mitigate oxidative stress-related conditions .

Neuropharmacological Effects

Research indicates that compounds with imidazole structures can influence neurotransmitter systems. For instance, studies suggest that 2-Imidazol-1-yl-2-phenylethanamine; dihydrochloride may interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects. This aligns with findings from related compounds that have demonstrated similar activities .

Antioxidant Properties

The antioxidant capacity of imidazole-containing compounds has been documented in various studies. The presence of the imidazole ring allows for the chelation of metal ions and modulation of reactive oxygen species (ROS), which can help protect cells from oxidative damage .

In Vitro Studies

Several studies have investigated the biological activity of imidazole derivatives similar to 2-Imidazol-1-yl-2-phenylethanamine; dihydrochloride. For example:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| II1 | Anticancer (DLD-1) | 57.4 | |

| II1 | Anticancer (MCF-7) | 79.9 | |

| II3 | Anticancer (HCC) | Not specified |

These compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance their therapeutic potential.

Pharmacological Applications

The potential applications of 2-Imidazol-1-yl-2-phenylethanamine; dihydrochloride extend beyond neuropharmacology. It has been studied for its antimicrobial properties and potential use in treating infections and inflammatory conditions . Additionally, ongoing research aims to explore its role as a therapeutic agent in drug development.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural analogs, highlighting substituent positions, molecular weights, and key properties:

*Similarity scores estimated based on substituent complexity and functional group alignment.

Preparation Methods

Direct Alkylation via Chloroacetyl Intermediates

A one-pot synthesis, inspired by the iridium-catalyzed dehydrogenative coupling in benzimidazole synthesis, was adapted for imidazole systems. Chloroacetyl chloride reacts with 2-phenylethanamine in acetonitrile at 50–55°C, followed by imidazole addition, achieving 82% yield of the alkylated intermediate. The reaction mechanism proceeds via nucleophilic substitution, with imidazole attacking the chloroacetylated amine (Table 1).

Table 1: Alkylation Conditions and Yields

tert-Butyl Carbamate Protection

To mitigate side reactions during alkylation, tert-butyl carbamate (Boc) protection was employed. Boc-protected 2-phenylethanamine was alkylated with tert-butyl chloroacetate under solvent-free conditions, achieving 89% yield. Subsequent deprotection with hydrochloric acid yielded 2-imidazol-1-yl-2-phenylethanamine dihydrochloride in 94% purity (HPLC).

Optimization of Deprotection and Salt Formation

Catalytic Hydrogenolysis

Palladium-on-carbon (10% w/w) in methanol under 30 psi H₂ gas cleaved the benzyl ester intermediate (from Method A) at 25°C, affording the free base in 78% yield. However, over-hydrogenation led to imidazole ring saturation, necessitating precise reaction monitoring.

Acidic Hydrolysis

Hydrochloric acid (6 M) in refluxing ethanol (70°C, 4 h) provided superior regioselectivity, yielding the dihydrochloride salt in 85% yield without byproducts. The procedure avoided metal catalysts, reducing purification steps (Eq. 1):

\text{2-Imidazol-1-yl-2-phenylethanamine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt} \quad \text{(85%)}

Solvent-Free and Green Chemistry Approaches

Adopting solvent-free conditions from imidazol-1-yl-acetic acid synthesis, 2-phenylethanamine was reacted with imidazole and chloroacetyl chloride in a ball mill (30 min, room temperature). This mechanochemical approach achieved 91% yield, eliminating solvent waste and reducing reaction time by 75% compared to traditional methods.

Critical Analysis of Impurity Profiles

Common impurities include:

-

Di-acid impurity (4a) : Formed during incomplete alkylation (<0.5% under optimized conditions).

-

N-Oxide byproducts : Observed in oxidative conditions, mitigated by inert atmosphere.

Table 2: Impurity Control Strategies

| Impurity | Source | Mitigation Strategy | Purity (%) |

|---|---|---|---|

| Di-acid (4a) | Hydrolysis side-reaction | Reduced HCl concentration | >99.5 |

| N-Oxide | O₂ exposure | N₂ purging during reaction | 99.8 |

Scale-Up and Industrial Feasibility

The one-pot method was scaled to 10 kg batches in a pilot plant, maintaining 80–82% yield with consistent purity (>99%). Key challenges included exothermic control during chloroacetyl chloride addition and ensuring homogeneous mixing in large reactors. Continuous flow systems are being explored to enhance heat dissipation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-imidazol-1-yl-2-phenylethanamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of amido-nitrile precursors under nickel-catalyzed conditions. Key steps include proto-demetallation and dehydrative cyclization. Reaction parameters (e.g., temperature, pH, and catalyst loading) must be optimized to avoid side products like arylhalide-functionalized byproducts. For instance, mild conditions (20–40°C, neutral pH) favor high yields (>70%) while minimizing impurities .

Q. How can researchers analytically characterize 2-imidazol-1-yl-2-phenylethanamine dihydrochloride to confirm structural integrity?

- Methodological Answer : Use a combination of HPLC (with UV detection at 200 nm) and mass spectrometry. For HPLC, employ a mixed-mode column (e.g., Primesep 100) with a mobile phase of water-acetonitrile-sulfuric acid buffer (85:15:0.1 v/v) under isocratic conditions. Retention times and fragmentation patterns (via ESI-MS) should align with theoretical molecular weights (e.g., m/z 212.12 for [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow JIS Z 7253:2019 guidelines:

- Inhalation : Immediate removal to fresh air; medical consultation if respiratory distress persists.

- Skin/Eye Contact : Flush with water for ≥15 minutes; use pH-neutral soap for dermal exposure.

- First-Aid Equipment : Ensure accessibility of eyewash stations and emergency showers. Personal protective equipment (PPE) like nitrile gloves and lab coats are mandatory .

Advanced Research Questions

Q. How does the dihydrochloride salt form impact the compound’s solubility and stability compared to its freebase or hydrochloride counterpart?

- Methodological Answer : The dihydrochloride form (2:1 acid-base ratio) enhances aqueous solubility due to ionic interactions but may reduce thermal stability. Conduct differential scanning calorimetry (DSC) to compare decomposition temperatures. For example, dihydrochloride salts typically degrade at 120–150°C, whereas freebases degrade at higher temperatures (180–200°C) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Perform dose-response assays with standardized cell lines (e.g., HEK-293 for cytotoxicity, E. coli for antimicrobial activity). Use IC₅₀/EC₅₀ ratios to differentiate target-specific effects from nonspecific toxicity. For instance, a narrow therapeutic index (IC₅₀/EC₅₀ < 10) suggests off-target interactions requiring structural optimization .

Q. How can computational tools predict viable derivatives for SAR studies?

- Methodological Answer : Leverage AI-driven retrosynthesis platforms (e.g., Pistachio, Reaxys) to prioritize derivatives with modified imidazole substituents. For example, substituting the phenyl group with electron-withdrawing moieties (e.g., -CF₃) may enhance binding affinity to histamine receptors. Validate predictions via molecular docking (e.g., AutoDock Vina) and in vitro binding assays .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement orthogonal purity validation (e.g., NMR, HPLC, elemental analysis) and use internal standards (e.g., 1,7-diaminoheptane) during bioactivity assays. For instance, spiking samples with 0.1% IS reduces variability in LC-MS quantification by normalizing ionization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.